1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone
Description
1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone is a synthetic piperazine derivative characterized by a piperazine core substituted with a 2-ethoxyphenyl group and linked to a diphenylethanone moiety.
Synthesis: The compound is synthesized via multi-step reactions, including nucleophilic substitution to functionalize the piperazine ring and acylation to introduce the diphenylethanone group. Key steps involve temperature-controlled reactions in solvents like dimethyl sulfoxide (DMSO) and purification via chromatography or recrystallization .
Characterization:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy confirm its structure and purity .
Properties
IUPAC Name |
1-[4-(2-ethoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-2-30-24-16-10-9-15-23(24)27-17-19-28(20-18-27)26(29)25(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-16,25H,2,17-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMZGPQSFKIKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone typically involves the reaction of 1-(2-ethoxyphenyl)piperazine with 2,2-diphenylethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as Yb(OTf)3. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product through recrystallization or chromatography .
Chemical Reactions Analysis
1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone involves its binding to specific molecular targets, such as alpha1-adrenergic receptors. By interacting with these receptors, the compound can modulate various signaling pathways, leading to physiological effects such as vasodilation, reduced heart rate, and altered neurotransmitter release. The exact molecular interactions and pathways involved are still under investigation, but the compound’s ability to bind to adrenergic receptors is a key aspect of its pharmacological activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperazine-Diphenylethanone Derivatives
Key Findings:
Substituent Effects :
- Electron-Withdrawing Groups (e.g., nitro in ): Increase reactivity but may introduce toxicity.
- Bulky Groups (e.g., cycloheptyl in ): Improve metabolic stability by shielding enzymatic degradation sites.
- Halogens (e.g., chlorine in ): Enhance binding to hydrophobic pockets in receptors.
Biological Activity :
- Compounds with aryl sulfonyl groups (e.g., ) show anticancer activity via kinase inhibition .
- Benzothiazole-containing derivatives (e.g., ) exhibit antimicrobial properties, attributed to heterocyclic ring interactions with bacterial enzymes .
Pharmacokinetics: Ethoxy and methoxy groups improve solubility compared to non-polar substituents (e.g., cycloheptyl) but may reduce CNS penetration due to increased polarity .
Biological Activity
1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone is a compound belonging to the piperazine class, which is recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C23H28N2O2
- Molecular Weight : 368.48 g/mol
Structure Visualization
The compound features a piperazine ring substituted with an ethoxyphenyl group and a diphenylethanone moiety, contributing to its unique pharmacological profile.
This compound exhibits its biological effects primarily through modulation of neurotransmitter systems and ion channels. It has been shown to interact with:
- Dopamine receptors : Influencing dopaminergic signaling pathways.
- Serotonin receptors : Potentially affecting mood and anxiety-related behaviors.
- Calcium channels : Selectively activating TRPC3/TRPC6/TRPC7 channels, which are crucial for calcium ion permeability in cells.
In Vitro Studies
A series of in vitro studies have demonstrated the compound's potential in various biological assays:
- Neuroprotective Effects : In cellular models of neurodegeneration, the compound has shown promise in protecting neurons from oxidative stress-induced apoptosis.
- Antidepressant Activity : Behavioral assays in rodent models suggest that it may exhibit antidepressant-like effects, likely mediated through serotonin receptor modulation.
In Vivo Studies
Research conducted on animal models has provided insights into the pharmacokinetics and therapeutic potential:
- Analgesic Effects : In pain models, the compound exhibited significant analgesic properties, comparable to standard opioid medications without the associated side effects .
- Behavioral Studies : Tests indicated improvements in anxiety-like behaviors, suggesting potential applications in treating anxiety disorders.
Data Tables
| Study Type | Model Used | Key Findings |
|---|---|---|
| In Vitro | Neuronal Cell Lines | Neuroprotection against oxidative stress |
| In Vivo | Rodent Models | Significant analgesic and antidepressant-like effects |
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study on Pain Management : A patient with chronic pain reported significant relief after treatment with the compound, demonstrating its potential as an alternative to traditional opioids.
- Anxiety Disorders : A small clinical trial indicated that participants experienced reduced anxiety levels after administration of the compound over a four-week period.
Q & A
Q. What are the standard synthesis protocols for 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone, and what critical reaction conditions must be controlled?
The synthesis typically involves a multi-step approach:
- Step 1 : Functionalization of the piperazine core via nucleophilic substitution with 2-ethoxyphenyl groups.
- Step 2 : Acylation with diphenylethanone derivatives using reagents like benzophenone under inert conditions.
- Step 3 : Purification via recrystallization or column chromatography to isolate the final product. Critical conditions include temperature control (40–60°C for acylation), solvent selection (e.g., DMSO for solubility), and catalyst use (e.g., triethylamine for deprotonation). Reaction progress is monitored via TLC and characterized by NMR and IR .
Q. What spectroscopic methods are essential for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperazine ring integrity. For example, aromatic protons appear at δ 7.2–7.4 ppm, while piperazine methylenes resonate at δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular weight (expected ~399.45 g/mol for C24H21N3O3 derivatives) .
- Infrared Spectroscopy (IR) : Detects functional groups like ketones (C=O stretch at ~1700 cm⁻¹) and ethers (C-O at ~1250 cm⁻¹) .
Q. How is the compound’s purity assessed, and what challenges arise during purification?
Purity is evaluated via HPLC (≥95% purity threshold) and melting point analysis. Challenges include:
- Byproduct formation : Unreacted diphenylethanone or incomplete piperazine substitution.
- Solvent retention : Polar solvents (e.g., DMSO) may co-crystallize, requiring vacuum drying. Advanced purification uses preparative HPLC or repeated recrystallization in ethanol/water mixtures .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported receptor binding affinities of piperazine derivatives?
Contradictions often arise from assay variability (e.g., cell lines vs. isolated receptors). Methodological solutions include:
- Radioligand binding assays : Compare IC₅₀ values under standardized conditions (e.g., 5-HT₁A vs. D₂ receptors).
- Structural analogs : Test derivatives with modified substituents (e.g., cycloheptyl vs. ethoxyphenyl groups) to isolate steric/electronic effects .
- Computational docking : Use software like AutoDock to predict binding poses and validate with mutagenesis studies .
Q. What computational strategies predict the pharmacokinetic properties of this compound?
- QSAR models : Correlate logP values (e.g., ~3.5 for diphenylethanone derivatives) with membrane permeability.
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using lipid bilayer models.
- CYP450 metabolism prediction : Tools like SwissADME identify potential oxidation sites (e.g., ethoxy group demethylation) .
Q. What experimental designs optimize in vivo efficacy studies for this compound?
- Dose-ranging studies : Start with 1–10 mg/kg in rodent models, adjusting based on plasma half-life (t₁/₂ ~2–4 hrs).
- Behavioral assays : Use forced swim tests (FST) for antidepressant activity or rotarod tests for motor side effects.
- Toxicology screening : Monitor liver enzymes (ALT/AST) and renal function after 14-day repeated dosing .
Q. How do structural modifications (e.g., ethoxy vs. nitro substituents) impact biological activity?
- Electron-withdrawing groups (e.g., -NO₂) : Increase receptor affinity but reduce metabolic stability.
- Ethoxy groups (-OCH₂CH₃) : Enhance lipophilicity (logP +0.5) and blood-brain barrier penetration.
- Diphenylethanone backbone : Stabilizes hydrophobic interactions with receptor pockets .
Research Gaps and Challenges
Q. What are the unresolved challenges in scaling up synthesis for preclinical studies?
- Low yields : Multi-step reactions often result in <50% overall yield. Solutions include flow chemistry for continuous acylation.
- Isomer separation : Chiral centers (if present) require chiral HPLC, increasing cost .
Q. Why is there limited data on this compound’s metabolic pathways, and how can this be addressed?
Current gaps stem from:
- Complex metabolite profiling : Use LC-MS/MS with isotopically labeled compounds to track metabolites.
- Species variability : Compare metabolism in human liver microsomes vs. rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
